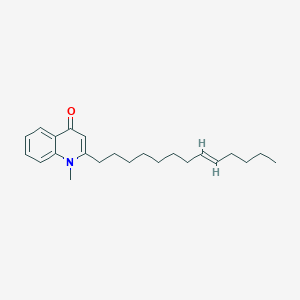
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone is a potent antibacterial agent known for its effectiveness against Helicobacter pylori, a bacterium associated with gastric and duodenal ulcers . This compound has shown promising potential in the research of gastrointestinal diseases due to its significant antibacterial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone typically involves the reaction of quinolone derivatives with tridecenyl groups under controlled conditions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
化学反应分析
Types of Reactions
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
科学研究应用
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinolone derivatives and their reactions.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its potential in treating gastrointestinal diseases, particularly those caused by Helicobacter pylori.
Industry: Utilized in the development of antibacterial agents and pharmaceuticals.
作用机制
The mechanism of action of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone involves inhibiting the growth of Helicobacter pylori by interfering with its cellular processes. The compound targets specific enzymes and pathways essential for bacterial survival, leading to the disruption of bacterial cell function and eventual cell death .
相似化合物的比较
Similar Compounds
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone: Another potent antibacterial agent with similar properties and applications.
Quinolone derivatives: A broad class of compounds with varying antibacterial activities and applications.
Uniqueness
This compound stands out due to its specific structure and potent antibacterial activity against Helicobacter pylori. Its unique tridecenyl group contributes to its effectiveness and potential for treating gastrointestinal diseases .
属性
分子式 |
C23H33NO |
|---|---|
分子量 |
339.5 g/mol |
IUPAC 名称 |
1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one |
InChI |
InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6+ |
InChI 键 |
HWFYWIVOYBPLQU-VOTSOKGWSA-N |
SMILES |
CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
手性 SMILES |
CCCC/C=C/CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
规范 SMILES |
CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
同义词 |
evocarpine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















